REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:8]2[C:9]([C:14]([OH:16])=O)=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1.O=S(Cl)Cl.Cl[Sn](Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:1][C:2]1[C:3]2[C:14](=[O:16])[C:9]3[C:8](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)C=1C(=CC=CC1)C(=O)O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
SnCl4
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The dark brown homogenous mixture was stirred for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×50 mL of ether
|
Type
|
WASH
|
Details
|
washed with 30 mL of saturated NaHCO3 solution, 30 mL of H2 0 and 30 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 168 mg | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |